The synthesis of quinterenol involves a multi-step chemical reaction starting with 8-hydroxyquinoline and isopropylamine in the presence of ethanol. The reaction conditions are crucial; they typically require controlled temperature and pH levels to optimize yield and purity.
This synthesis pathway not only highlights quinterenol's chemical nature but also sets the stage for its subsequent applications in medicinal chemistry and pharmacology .
Quinterenol's molecular structure can be analyzed through various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The compound features a quinoline backbone with hydroxyl and amino functional groups that contribute to its biological activity.
The structural arrangement allows for effective binding to receptor sites, facilitating its role as a stimulant .
Quinterenol participates in several notable chemical reactions:
These reactions are essential for modifying quinterenol's structure to improve its pharmacological properties or develop new therapeutic agents .
Quinterenol exerts its pharmacological effects primarily through stimulation of beta-adrenergic receptors, specifically beta-1 and beta-2 subtypes.
This mechanism underlies its potential use in treating conditions like asthma and other respiratory disorders .
Quinterenol possesses several distinct physical and chemical properties:
These properties are critical for its handling in laboratory settings and influence its application in pharmaceutical formulations .
Quinterenol has a variety of applications across different scientific domains:
Quinterenol was first synthesized and characterized during the 1960s amid intensive research into catecholamine analogues for respiratory therapeutics. The compound emerged from systematic explorations of isoprenaline derivatives, where researchers substituted the classical catechol ring with heterocyclic systems to modulate drug metabolism and prolong bronchodilatory effects. Unlike its contemporary, salbutamol (developed in the late 1960s), quinterenol did not progress beyond preclinical evaluation despite initial interest in its pharmacological profile. Scientific literature from this period highlights its classification among "quinoline-based sympathomimetics" investigated for reduced susceptibility to catechol-O-methyltransferase (COMT) degradation [1] [4].
Quinterenol is systematically named as 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol, reflecting its core structure:
Table 1: Fundamental Chemical Identifiers of Quinterenol
Property | Value |
---|---|
IUPAC Name | 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol |
Molecular Formula | C₁₄H₁₈N₂O₂ |
Molecular Weight | 246.310 g/mol |
CAS Registry Number | Not publicly assigned |
Structural Features | Quinoline core, β-hydroxyethylamine linker, secondary amine with isopropyl group |
Chemically, it belongs to three intersecting families:
The synonym quinprenaline reflects its relationship to prenaline (a prototypical β-agonist), while the INN quinterenol denotes its ethanolamine functionality [1].
The molecule exhibits planar chirality due to its asymmetric carbon in the ethanolamine side chain, typically synthesized as a racemate. Key physicochemical properties include:
Table 2: Predicted Physicochemical Behaviour
Parameter | Characteristic |
---|---|
Water Solubility | Moderate (salt-dependent) |
Partition Coefficient (logP) | Estimated 1.2–1.8 (moderate lipophilicity) |
Hydrogen Bond Donors | 3 (phenol OH, aliphatic OH, NH) |
Hydrogen Bond Acceptors | 3 (quinoline N, phenol O, OH) |
The synthetic route to quinterenol typically involves:
Representative synthetic sequence:
8-Hydroxyquinoline → 5-(2-oxoethyl)-8-hydroxyquinoline → Quinterenol via reductive amination with isopropylamine
Analytical characterization relies on:
Despite its development era coinciding with intensive bronchodilator research, quinterenol never received regulatory approval from major agencies (FDA, EMA). Comprehensive searches of USPTO, WIPO, and Espacenet databases reveal:
The absence of commercial development likely stems from the advent of selective β₂-agonists (e.g., salmeterol) offering superior pharmacokinetic profiles. Patent landscapes from the 1960s–1970s show extensive activity around bronchodilators, but quinterenol appears only in scientific literature as an experimental compound without intellectual property protection. Current regulatory status classifies it as an unmarketed investigational drug with no assigned application numbers or review timelines [2] [3] [5].
Table 3: Regulatory and Patent Summary
Aspect | Status |
---|---|
FDA Approval | Not approved |
EMA Authorization | Not evaluated |
USPTO Patents | No issued patents identified |
WIPO Applications | No PCT filings located |
Drug Master Files | Not established |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2